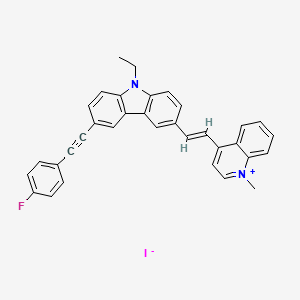
Mito-DK
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mito-DK is a small-molecule fluorescent dye known for its high photostability, low cytotoxicity, and excellent mitochondria-targeting properties. It is primarily used for real-time tracking and multidimensional assessment of mitochondria-related pyroptosis in cancer cells .
Preparation Methods
The synthesis of Mito-DK involves several steps, including the preparation of intermediates and the final coupling reaction. The detailed synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques. Industrial production methods for this compound are not widely disclosed, but they likely involve large-scale organic synthesis and purification processes to ensure high purity and consistency .
Chemical Reactions Analysis
Mito-DK undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, altering its fluorescence properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially enhancing its targeting capabilities. Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. .
Scientific Research Applications
Mito-DK has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study mitochondrial dynamics and functions.
Biology: Employed in live-cell imaging to track mitochondrial morphology and function.
Medicine: Utilized in cancer research to monitor mitochondria-associated pyroptosis, a form of programmed cell death.
Industry: Applied in the development of diagnostic tools and therapeutic agents targeting mitochondrial dysfunction
Mechanism of Action
Mito-DK exerts its effects by targeting mitochondria and responding to changes in mitochondrial polarity and mtDNA. Its unique structure allows it to selectively accumulate in mitochondria, where it can fluoresce in response to specific mitochondrial conditions. This fluorescence enables researchers to visualize and track mitochondrial changes in real-time. The molecular targets and pathways involved include mitochondrial membranes and mtDNA .
Comparison with Similar Compounds
Mito-DK is unique compared to other mitochondrial-targeting fluorescent dyes due to its high photostability and low cytotoxicity. Similar compounds include:
Mitoquinone: Another mitochondria-targeted antioxidant with different applications in neurodegenerative diseases.
Mito-TEMPO: A mitochondria-targeted antioxidant used to study oxidative stress.
MitoQ: A mitochondria-targeted antioxidant known for its role in reducing oxidative stress and improving mitochondrial function. This compound stands out due to its specific application in tracking mitochondria-associated pyroptosis in cancer cells
Properties
Molecular Formula |
C34H26FIN2 |
|---|---|
Molecular Weight |
608.5 g/mol |
IUPAC Name |
9-ethyl-3-[2-(4-fluorophenyl)ethynyl]-6-[(E)-2-(1-methylquinolin-1-ium-4-yl)ethenyl]carbazole;iodide |
InChI |
InChI=1S/C34H26FN2.HI/c1-3-37-33-18-13-25(9-8-24-11-16-28(35)17-12-24)22-30(33)31-23-26(14-19-34(31)37)10-15-27-20-21-36(2)32-7-5-4-6-29(27)32;/h4-7,10-23H,3H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
MRBKTCWWYHJNPV-UHFFFAOYSA-M |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=C/C3=CC=[N+](C4=CC=CC=C34)C)C5=C1C=CC(=C5)C#CC6=CC=C(C=C6)F.[I-] |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=CC3=CC=[N+](C4=CC=CC=C34)C)C5=C1C=CC(=C5)C#CC6=CC=C(C=C6)F.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



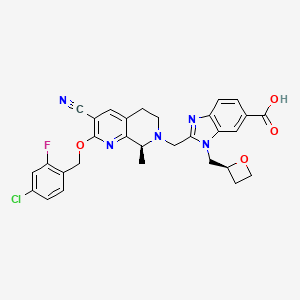
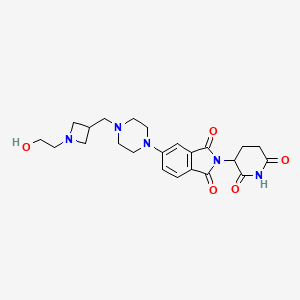
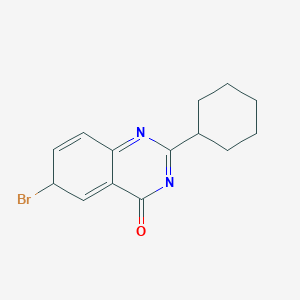
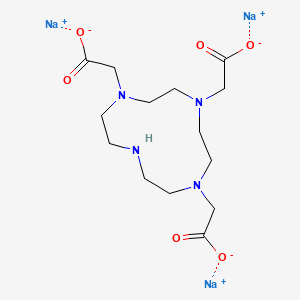
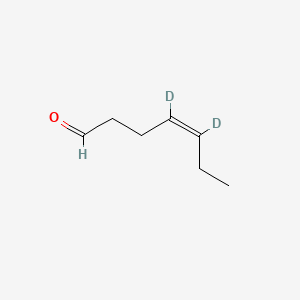
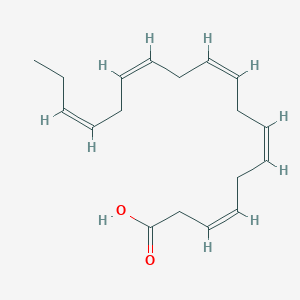
![methyl (4aR,5S,8aS)-4-[2-(3,4-dichlorophenyl)acetyl]-5-pyrrolidin-1-yl-2,3,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxylate](/img/structure/B12362367.png)
![disodium;5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12362382.png)
![2-Oxo-3,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12362385.png)
![methyl 4-[3-[6-amino-9-[(2R,3S,5R)-5-[2-(ethylamino)-2-oxoethyl]-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate](/img/structure/B12362398.png)
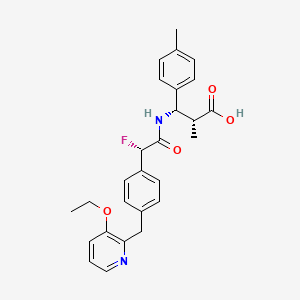
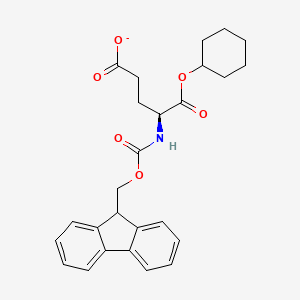
![3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile](/img/structure/B12362419.png)
